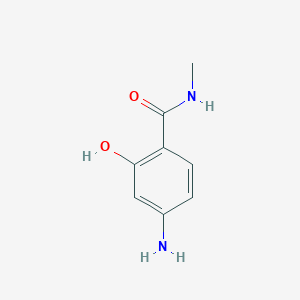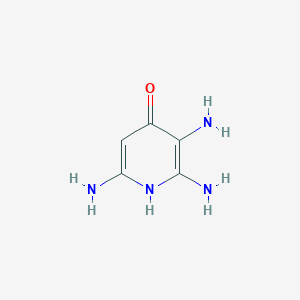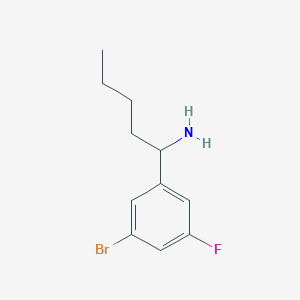
ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate typically involves the bromination of 3-hydroxypyridine followed by esterification. One common method includes the reaction of 3-hydroxypyridine with bromine in the presence of a suitable solvent to yield 5-bromo-3-hydroxypyridine. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 2-(5-bromo-3-oxopyridin-2-yl)acetate.
Reduction: Ethyl 2-(3-hydroxypyridin-2-yl)acetate.
Substitution: Ethyl 2-(5-substituted-3-hydroxypyridin-2-yl)acetate.
Applications De Recherche Scientifique
Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate is not well-documented. it is likely to interact with biological molecules through its hydroxyl and bromine functional groups. These interactions could involve hydrogen bonding, halogen bonding, or other non-covalent interactions with molecular targets such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar structure but lacks the hydroxyl group.
Ethyl 2-(3-hydroxypyridin-2-yl)acetate: Similar structure but lacks the bromine atom.
Ethyl 2-(5-bromopyrimidin-2-yl)acetate: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate is unique due to the presence of both bromine and hydroxyl functional groups on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-2-14-9(13)4-7-8(12)3-6(10)5-11-7/h3,5,12H,2,4H2,1H3 |
Clé InChI |
RWFIJBLXYPYCFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=C(C=N1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



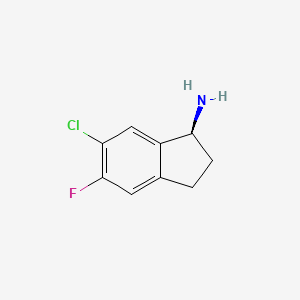

![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)

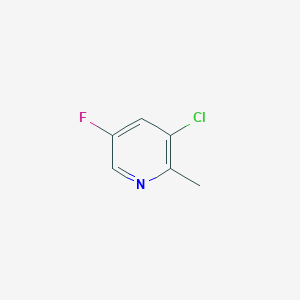
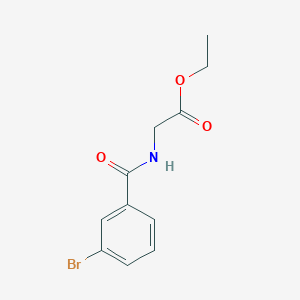
![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B13033472.png)

